molecular formula C4H9NO3 B15261599 Propanoic acid, 2-(aminooxy)-, methyl ester CAS No. 91666-48-7

Propanoic acid, 2-(aminooxy)-, methyl ester

Cat. No.: B15261599
CAS No.: 91666-48-7
M. Wt: 119.12 g/mol
InChI Key: FAXADWCNHRCTLA-UHFFFAOYSA-N
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Description

Methyl 2-(aminooxy)propanoate is an organic compound with the molecular formula C4H9NO3 It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by a methoxy group, and the alpha carbon is substituted with an aminooxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(aminooxy)propanoate can be synthesized through several methods. One common approach involves the reaction of methyl 2-bromoacetate with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the aminooxy group.

Another method involves the esterification of 2-(aminooxy)propanoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. This reaction typically requires refluxing the mixture to achieve a high yield of the ester product.

Industrial Production Methods

In an industrial setting, the production of methyl 2-(aminooxy)propanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis. Additionally, purification steps like distillation and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(aminooxy)propanoate undergoes various chemical reactions, including:

    Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aminooxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Methyl 2-(hydroxy)propanoate.

    Substitution: Various substituted propanoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(aminooxy)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of aminooxy-functionalized compounds.

    Biology: The compound can be used in the modification of biomolecules, such as proteins and nucleic acids, through bioorthogonal chemistry.

    Industry: The compound can be used in the synthesis of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 2-(aminooxy)propanoate involves its interaction with various molecular targets. The aminooxy group can form stable oxime linkages with carbonyl-containing compounds, making it useful in bioconjugation and labeling studies. Additionally, the compound can inhibit enzymes that rely on carbonyl groups for their activity, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(hydroxy)propanoate: Similar structure but with a hydroxy group instead of an aminooxy group.

    Ethyl 2-(aminooxy)propanoate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 3-(aminooxy)propanoate: Similar structure but with the aminooxy group on the beta carbon instead of the alpha carbon.

Uniqueness

Methyl 2-(aminooxy)propanoate is unique due to the presence of the aminooxy group at the alpha position, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in applications requiring specific functional group interactions, such as bioorthogonal chemistry and enzyme inhibition.

Properties

IUPAC Name

methyl 2-aminooxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c1-3(8-5)4(6)7-2/h3H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAXADWCNHRCTLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)ON
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90338309
Record name Propanoic acid, 2-(aminooxy)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91666-48-7
Record name Propanoic acid, 2-(aminooxy)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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